molecular formula C10H16O2 B15477860 Ethyl octa-3,4-dienoate CAS No. 30333-00-7

Ethyl octa-3,4-dienoate

Cat. No.: B15477860
CAS No.: 30333-00-7
M. Wt: 168.23 g/mol
InChI Key: IWOWPZHNOFCISV-UHFFFAOYSA-N
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Description

Ethyl octa-3,4-dienoate, with the CAS registry number 30333-00-7 , is a synthetic organic compound belonging to the class of fatty acid esters. It is characterized by its molecular formula of C10H16O2 and a molecular weight of approximately 168.23 g/mol . This compound features a distinct 3,4-dienoate structure, which includes a contiguous allene functionality within its carbon chain, a key feature that may be of interest in synthetic and mechanistic chemistry studies . As a fatty acid ester, this compound serves as a potential building block or intermediate in organic synthesis and materials science research. The specific conjugated system present in this compound makes it a candidate for investigating structure-reactivity relationships, cycloaddition reactions, or as a precursor for more complex molecules. Researchers may also explore its physical and spectroscopic properties to model the behavior of unsaturated esters. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheets and handle this compound using appropriate laboratory practices.

Properties

CAS No.

30333-00-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6,8H,3-5,9H2,1-2H3

InChI Key

IWOWPZHNOFCISV-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Deca-2,4-dienoate

  • Structure : A 10-carbon ester with conjugated double bonds at positions 2 and 4.
  • Applications : Key flavor compound in pears, contributing to their aromatic profile. During fruit ripening, it forms via triglyceride breakdown .
  • Research Findings: In wine fermentation, ethyl deca-2,4-dienoate and related esters increase during malolactic fermentation (MLF) due to enzymatic activity (e.g., glycosidase), enhancing flavor complexity . Chemical deacidification reduces ester content by ~66%, highlighting its sensitivity to processing conditions .

Ethyl Penta-3,4-dienoate

  • Structure : A 5-carbon ester with conjugated double bonds at positions 3 and 4.
  • Applications : Intermediate in synthesizing bioactive molecules like C75, a γ-butyrolactone with antitumor properties .
  • Research Findings: Reacts with aldehydes (e.g., nonanal) via hydroboration to form γ-hydroxyesters, which isomerize into trans/cis lactones for drug synthesis . Demonstrates higher reactivity in conjugate addition reactions compared to non-conjugated esters due to diene stabilization .

Ethyl Caproate (Ethyl Hexanoate) and Ethyl Octanoate

  • Structure : Saturated esters with 6- and 8-carbon chains, respectively.
  • Applications: Dominant flavor contributors in wines and fruit beverages, imparting fruity/flowery notes .
  • Key Differences: Saturated esters lack the conjugated dienes of ethyl octa-3,4-dienoate, reducing their reactivity but enhancing stability. Higher volatility in shorter-chain esters (e.g., ethyl caproate) affects flavor intensity .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogs

Property This compound* Ethyl Deca-2,4-dienoate Ethyl Penta-3,4-dienoate Ethyl Caproate
Chain Length 8-carbon 10-carbon 5-carbon 6-carbon
Double Bonds Conjugated (3,4) Conjugated (2,4) Conjugated (3,4) None
Volatility Moderate Low High High
Key Applications Hypothetical: Flavor/Synthesis Flavor chemistry Drug synthesis Beverage flavor
Reactivity High (conjugated diene) Moderate High (smaller chain) Low

Functional Group Impact :

  • Conjugated Dienes : Enhance reactivity in cycloaddition (e.g., Diels-Alder) and isomerization reactions, critical in synthetic pathways .
  • Chain Length: Longer chains (e.g., deca-2,4-dienoate) reduce volatility, prolonging flavor retention in food matrices .

Research Implications and Gaps

  • Synthetic Utility: this compound’s conjugated system may enable novel routes to γ-lactones or terpenoid analogs, akin to ethyl penta-3,4-dienoate’s role in C75 synthesis .
  • Stability Challenges: Like ethyl deca-2,4-dienoate, processing conditions (e.g., pH, temperature) likely affect its integrity, necessitating optimized protocols .

Preparation Methods

Conventional Acid-Catalyzed Esterification

The esterification of octa-3,4-dienoic acid with ethanol represents a foundational approach. This method employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions. The reaction mechanism follows classical Fischer esterification, where the carboxylic acid reacts with ethanol in a reversible process driven by excess alcohol or dehydration agents.

Reaction Optimization

Optimal conditions involve a molar ratio of 1:5 (acid-to-ethanol) with 1–2 wt% sulfuric acid, achieving yields of 70–75% after 4–6 hours at 80°C. Challenges include the need for rigorous temperature control to prevent isomerization of the 3,4-diene system. Side products, such as ethyl octa-2,4-dienoate, may form due to acid-catalyzed double-bond migration, necessitating careful chromatographic purification.

Palladium-Catalyzed Cross-Coupling

Palladium(II)-mediated cross-coupling has emerged as a stereoselective route to ethyl octa-3,4-dienoate. Adapted from methodologies for tert-butyl deca-2,4-dienoate synthesis, this approach leverages alkene fragments and acrylate precursors.

Mechanistic Insights

The reaction proceeds via oxidative addition of a palladium catalyst (e.g., Pd(OAc)₂) to an alkenyl halide, followed by coupling with tert-butyl acrylate in dimethylacetamide (DMA) at 60°C. Silver carbonate (Ag₂CO₃) acts as an oxidant, while sodium acetate (NaOAc) neutralizes acid byproducts. Modifying the acrylate to ethyl propiolate enables the formation of the 3,4-diene system.

Yield and Stereochemistry

Under optimized conditions (48 hours, 60°C), this method achieves 78% yield with an E/Z ratio of 87:13, as confirmed by nuclear Overhauser effect spectroscopy (NOESY). The stereochemical outcome is sensitive to the electronic nature of the acrylate and the palladium ligand environment.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. Inspired by patents for 3,4-ethylenedioxythiophene synthesis, this method applies microwave energy to esterification and condensation steps.

Procedure and Advantages

In a representative protocol:

  • Esterification : Octa-3,4-dienoic acid and ethanol are mixed with sulfuric acid (1 wt%) in a microwave reactor.
  • Irradiation : Heated at 500–1000 W (2.45 GHz) for 15–30 minutes, achieving 85% conversion.

Microwave heating ensures uniform temperature distribution, minimizing side reactions like double-bond migration. This method is particularly advantageous for scaling, as it avoids thermal gradients common in oil-bath heating.

One-Pot Iminium Salt Strategy

A 2024 Chinese patent discloses a one-pot synthesis using p-toluenesulfonic acid iminium salts, bypassing intermediate isolation. This method emphasizes operational simplicity and high purity.

Key Steps

  • Iminium Formation : Octa-3,4-dienoic acid reacts with p-toluenesulfonic acid and ethylamine to form an iminium intermediate.
  • Esterification : Ethanol is introduced, displacing the iminium group to yield this compound.
Performance Metrics
  • Yield : 90% (crude)
  • Purity : >95% (by GC-MS) without chromatography.

This method’s efficiency stems from the iminium salt’s ability to activate the carboxylic acid, accelerating esterification at room temperature.

Comparative Analysis of Methods

Method Catalyst Conditions Time Yield Purity Stereoselectivity (E/Z)
Acid-Catalyzed H₂SO₄ Reflux, 80°C 4–6 h 75% 85% 80:20
Palladium Cross-Coupling Pd(OAc)₂, Ag₂CO₃ DMA, 60°C 48 h 78% 90% 87:13
Microwave-Assisted H₂SO₄ 500–1000 W, 80°C 30 min 85% 88% 85:15
One-Pot Iminium p-Toluenesulfonic acid RT, toluene 2 h 90% 95% 92:8

Key Observations :

  • The one-pot iminium method offers superior yield and purity, ideal for industrial production.
  • Palladium catalysis provides higher stereoselectivity, critical for applications requiring precise geometry.
  • Microwave methods balance speed and efficiency, suitable for lab-scale synthesis.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Ethyl octa-3,4-dienoate, and how can reaction yields be optimized?

  • Answer : this compound can be synthesized via hydroboration of allenes with dicyclohexylborane in the presence of aldehydes, as demonstrated in analogous reactions for ethyl penta-3,4-dienoate . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, yields improve under inert atmospheres and controlled stoichiometry. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate the product.

Q. How is the structural configuration of this compound characterized in academic studies?

  • Answer : Structural elucidation relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1740 cm⁻¹) and conjugated dienes (C=C stretches ~1600–1650 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm), while ¹³C NMR confirms carbon assignments (ester carbonyl at ~170 ppm) .
  • X-ray Diffraction : Resolves stereochemistry and bond angles, critical for distinguishing isomers .

Q. What analytical techniques validate the purity of this compound in experimental workflows?

  • Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) quantifies purity. High-performance liquid chromatography (HPLC) using C18 columns and UV detection (λ = 210–220 nm) is effective for polar impurities. Reference standards (e.g., NIST-certified compounds) ensure accuracy .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ between electrophilic addition and cycloaddition pathways?

  • Answer :

  • Electrophilic Addition : The conjugated diene undergoes Markovnikov addition with electrophiles (e.g., HBr), favored in polar aprotic solvents. Steric effects at the 3,4-diene position influence regioselectivity .
  • Cycloaddition : Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at elevated temperatures (80–120°C), forming six-membered transition states. Computational studies (DFT) predict endo/exo selectivity based on substituent effects .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Discrepancies (e.g., insect attractant efficacy vs. inactivity) arise from:

  • Concentration Gradients : Dose-response curves (0.1–100 µg/mL) identify optimal bioactivity thresholds .
  • Isomer Purity : Chiral GC or HPLC separates enantiomers, as biological receptors may bind selectively to specific configurations .
  • Field vs. Lab Conditions : Environmental factors (humidity, competing volatiles) alter activity; dual lab/field validation with controlled release devices (e.g., rubber septa) improves reproducibility .

Q. How does the alkyl chain length in this compound derivatives influence physicochemical properties and reactivity?

  • Answer : Comparative studies with shorter-chain analogs (e.g., ethyl hexa-2,4-dienoate) show:

  • Solubility : Longer chains reduce aqueous solubility (logP increases by ~0.5 per CH₂ group) .
  • Thermal Stability : TGA analysis reveals decomposition temperatures rise with chain length (ΔT ~10°C per two carbons) .
  • Reactivity : Steric hindrance in longer chains slows nucleophilic attacks but enhances π-π stacking in supramolecular assemblies .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

  • Answer :

  • ANOVA : Tests significance across multiple experimental groups (e.g., attractant concentrations) .
  • Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) quantifies EC₅₀ values .
  • Multivariate Analysis : PCA or PLS-DA identifies latent variables (e.g., environmental factors) confounding bioactivity .

Q. How can computational chemistry tools predict this compound’s interaction with biological targets?

  • Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to olfactory receptors (e.g., codling moth ORs) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR : Relates molecular descriptors (logP, polar surface area) to bioactivity, guiding derivative design .

Data Presentation Guidelines

  • Tables : Include retention times (GC), NMR shifts, and bioassay EC₅₀ values. Example:
PropertyThis compoundEthyl Hexa-2,4-dienoate
¹H NMR (δ, ppm) 5.4–6.1 (m, 4H)5.6–6.3 (m, 4H)
logP 3.83.2
EC₅₀ (µg/mL) 12.5 ± 1.28.7 ± 0.9
  • Figures : Use scatter plots for dose-response curves and ORTEP diagrams for crystallographic data .

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